molecular formula C22H16Cl2N4 B12733384 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- CAS No. 25095-33-4

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)-

Cat. No.: B12733384
CAS No.: 25095-33-4
M. Wt: 407.3 g/mol
InChI Key: CEQFUBFIWPKBEJ-UXBLZVDNSA-N
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Description

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrimidine ring. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that the compound can bind to or modify. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- include other pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications.

Uniqueness

The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- lies in its specific substituents, which can influence its chemical reactivity and biological properties

Properties

CAS No.

25095-33-4

Molecular Formula

C22H16Cl2N4

Molecular Weight

407.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-[(E)-2-naphthalen-2-ylethenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C22H16Cl2N4/c23-17-9-8-16(12-18(17)24)20-19(27-22(26)28-21(20)25)10-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H,(H4,25,26,27,28)/b10-6+

InChI Key

CEQFUBFIWPKBEJ-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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